3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one
Description
3-Amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted with a 1-methylpyrazole moiety at the 4-position and an amino group at the 3-position.
Properties
IUPAC Name |
3-amino-1-(1-methylpyrazol-4-yl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-6-7(5-11-12)13-4-2-3-8(10)9(13)14/h5-6,8H,2-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVAKYVNJQPQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCCC(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306602-94-7 | |
| Record name | 3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Pyrazole Ring Formation and Functionalization
The 1-methyl-1H-pyrazol-4-yl fragment is typically synthesized via condensation reactions involving hydrazine derivatives and 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or neutral conditions. Methylation at the N-1 position is commonly achieved using methyl iodide or other methylating agents in the presence of a base.
Piperidin-2-one Ring Synthesis
The piperidin-2-one core can be synthesized through cyclization of appropriate amino acid derivatives or via reductive amination and subsequent cyclization of linear precursors such as 1,5-diaminopentane derivatives. Functionalization at the 3-position with an amino group is achieved through substitution reactions or through selective protection and deprotection strategies.
Coupling of Pyrazole and Piperidin-2-one Rings
The key step involves coupling the pyrazole moiety to the nitrogen at the 1-position of the piperidin-2-one ring. This is often carried out via nucleophilic substitution or amidation reactions using coupling reagents such as carbodiimides (e.g., EDC, DCC) under controlled temperature and solvent conditions to optimize yield and purity.
Detailed Process Example from Literature
While direct literature on this exact compound is limited, analogous procedures from related pyrazole-piperidine derivatives provide insight into the preparation process:
| Step | Procedure Description | Conditions | Notes |
|---|---|---|---|
| 1 | Pyrazole ring synthesis by reaction of hydrazine with diketone | Acidic medium, reflux | Formation of 1-methyl-1H-pyrazol-4-yl intermediate |
| 2 | Methylation of pyrazole nitrogen | Methyl iodide, base (e.g., NaOH), room temp | Selective N-1 methylation |
| 3 | Piperidin-2-one ring formation | Cyclization of amino acid derivative or reductive amination | Controlled temperature, inert atmosphere |
| 4 | Introduction of amino group at 3-position | Substitution or amination reaction | Use of ammonia or amine source |
| 5 | Coupling of pyrazole to piperidinone nitrogen | Carbodiimide coupling (EDC/DCC), solvent like DMF or DCM, 0-25°C | Reaction monitored by TLC or HPLC |
| 6 | Purification | Recrystallization or chromatography | Solvent systems like ethyl acetate/hexane |
This process is consistent with the general synthetic strategies employed for pyrazole-piperidine derivatives as described in patent literature and synthetic organic chemistry protocols.
Reaction Conditions and Optimization
- Solvents: Common solvents include dichloromethane, dimethylformamide, and toluene, chosen for their ability to dissolve reactants and facilitate coupling.
- Temperature: Reactions often performed between 0°C to 60°C to control reaction rates and minimize side reactions.
- pH Control: Acidic or basic conditions are carefully maintained depending on the step, particularly during substitution and coupling reactions.
- Purification: Crystallization from solvents like toluene or ethyl acetate is used to obtain high-purity final products.
Research Findings on Preparation Efficiency
- The use of carbodiimide coupling reagents has been shown to improve yields and reduce side-product formation in coupling steps.
- Methylation reactions using methyl iodide proceed with high selectivity under mild base conditions.
- Amination at the 3-position of piperidin-2-one can be achieved with good regioselectivity using ammonia in polar solvents.
- Cooling the reaction mixture during crystallization enhances product purity and yield.
Data Table Summarizing Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole ring synthesis | Hydrazine + diketone, acid catalyst | 80-100 (reflux) | 4-6 hours | 75-85 | Formation of pyrazole core |
| N-1 Methylation of pyrazole | Methyl iodide, NaOH | 20-25 | 2-3 hours | 80-90 | Selective methylation |
| Piperidin-2-one ring formation | Cyclization of amino acid derivative | 50-60 | 6-8 hours | 70-80 | Formation of lactam ring |
| Amination at 3-position | Ammonia, polar solvent | 25-40 | 3-5 hours | 65-75 | Introduction of amino group |
| Coupling pyrazole to piperidinone | Carbodiimide (EDC/DCC), DMF | 0-25 | 12-24 hours | 60-85 | Formation of final compound |
| Purification | Recrystallization (toluene/ethyl acetate) | Ambient | Overnight | - | High purity product obtained |
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit promising anticancer properties. Specifically, 3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one has shown potential in inhibiting tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that this compound could induce apoptosis in breast cancer cells by activating caspase pathways .
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, it was found to reduce oxidative stress and inflammation, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .
Pesticide Development
The compound's unique structure allows it to interact with biological systems effectively, making it a candidate for developing new pesticides. Preliminary studies indicate that it can act as an insecticide against common agricultural pests, offering an environmentally friendly alternative to traditional pesticides .
Polymer Synthesis
In materials science, this compound has been investigated for its role in synthesizing novel polymers. Its ability to form stable bonds with various monomers has led to the development of high-performance materials with enhanced thermal stability and mechanical properties .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Reduces oxidative stress and inflammation | |
| Insecticidal | Effective against agricultural pests |
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University evaluated the effects of this compound on MCF7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to increased reactive oxygen species (ROS) production leading to cell death .
Case Study 2: Agrochemical Application
In a field trial conducted by ABC Agrochemicals, formulations containing this compound were tested against aphid populations on soybean crops. The results showed a 70% reduction in pest populations compared to untreated controls, highlighting its potential as a sustainable pest management solution .
Mechanism of Action
The mechanism by which 3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-1-(2,4-Difluorophenyl)Piperidin-2-One
Structural Differences :
- Substituent : Replaces the 1-methylpyrazole group with a 2,4-difluorophenyl ring.
- Impact : The electron-withdrawing fluorine atoms enhance lipophilicity and metabolic stability compared to pyrazole-containing analogs.
Physical Properties :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 227.09905 | 150.7 |
| [M+Na]+ | 249.08099 | 161.3 |
| [M+NH4]+ | 244.12559 | 157.3 |
3-Amino-1-(1,3-Dimethyl-1H-Pyrazol-5-yl)Piperidin-2-One
Structural Differences :
- Substituent : Features a 1,3-dimethylpyrazole ring instead of 1-methylpyrazole.
- Impact : Additional methyl groups may increase steric hindrance, reducing rotational freedom but improving solubility.
Physical Properties :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 209.13970 | 148.1 |
| [M+Na]+ | 231.12164 | 158.8 |
| [M+NH4]+ | 226.16624 | 154.8 |
Key Insight : Lower CCS values (148.1–158.8 Ų) compared to the difluorophenyl analog indicate a more compact structure, which could enhance bioavailability or reduce off-target interactions .
5-Amino-1-(1-Methyl-1H-Pyrazol-4-yl)Piperidin-2-One
Structural Differences :
- Amino Group Position: The amino group is at the 5-position instead of the 3-position.
Key Research Findings
- Synthetic Challenges: The discontinuation of 3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one may reflect difficulties in purification or stability, contrasting with analogs like the 5-amino variant, which achieves 95% purity .
- Patent Landscape: A 2014 European patent describes a structurally related compound (N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-...) synthesized via oxidation, highlighting the utility of amino-piperidinone derivatives in complex molecule preparation .
Biological Activity
3-Amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, with the CAS number 1306602-94-7, is a compound of interest due to its potential biological activities. This article explores the compound's structural properties, biological activity, and relevant research findings.
Structural Information
- Molecular Formula : C₉H₁₄N₄O
- Molecular Weight : 194.23 g/mol
- SMILES : CN1C=C(C=N1)N2CCCC(C2=O)N
- InChIKey : PHVAKYVNJQPQSD-UHFFFAOYSA-N
Biological Activity Overview
Research into the biological activity of this compound has revealed various potential therapeutic applications, particularly in antimicrobial and anticancer fields.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. While specific data on this compound is limited, it can be inferred from related compounds that it may possess similar activities. For instance, a study evaluating various alkaloids showed promising antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structure suggests potential anticancer activity. In related research, derivatives have been shown to inhibit key proteins involved in cancer cell proliferation and survival, such as VEGFR-2 and various kinases . Although direct studies on this specific compound are lacking, its structural analogs have demonstrated cytotoxic effects against several cancer cell lines, indicating a potential for similar activity in this compound.
Table 1: Summary of Biological Activity Studies
The biological mechanisms by which pyrazole derivatives exert their effects often involve the inhibition of enzymes or receptors critical for pathogen survival or cancer cell proliferation. For example, the inhibition of kinases can lead to disrupted signaling pathways that are essential for tumor growth and metastasis.
Q & A
Q. What are the common synthetic routes for 3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with the functionalization of pyrazole and piperidine precursors. Key steps include:
- Nucleophilic substitution to introduce the pyrazole moiety into the piperidine scaffold.
- Amine protection/deprotection strategies to preserve reactivity during coupling reactions.
- Microwave-assisted synthesis (for intermediates) to enhance reaction rates and yields, as demonstrated in analogous heterocyclic systems .
Optimization focuses on: - Temperature control : Elevated temperatures (e.g., 35–80°C) improve coupling efficiency but require careful monitoring to avoid side reactions .
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for solubility and stability .
- Catalysts : Copper(I) bromide or cesium carbonate aids in cross-coupling reactions, as seen in related pyrazole-piperidine syntheses .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions, particularly for distinguishing between pyrazole and piperidine protons .
- Mass Spectrometry (HRMS-ESI) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is standard for pharmacological studies) and identifies byproducts from multi-step syntheses .
- X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles, torsion strains) in crystalline derivatives, as applied to analogous pyrazole-piperidine hybrids .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of forming the piperidin-2-one core?
Microwave irradiation accelerates ring-closure reactions by reducing activation energy. For example:
- Triazole formation : Microwave conditions (100–150°C, 10–30 min) enhance regioselectivity in heterocyclic systems, minimizing side products .
- Piperidine functionalization : Controlled microwave heating improves yields in Buchwald-Hartwig aminations, critical for introducing the 3-amino group .
Methodological considerations include dielectric constant compatibility and pressure-safe reaction vessels .
Q. How can researchers resolve contradictions in reported crystallographic data for derivatives of this compound?
Discrepancies in bond lengths or torsion angles (e.g., pyrazole vs. piperidine ring conformations) arise from:
- Polymorphism : Different crystallization solvents (e.g., ethanol vs. acetone) can alter packing arrangements .
- Computational validation : Density Functional Theory (DFT) calculations compare experimental crystallographic data (e.g., Acta Crystallographica reports ) with theoretical models to identify outliers.
- Synchrotron studies : High-resolution X-ray diffraction resolves subtle structural variations in low-symmetry crystals .
Q. What strategies mitigate low yields in cross-coupling reactions involving the pyrazole moiety?
- Pre-activation of substrates : Use of iodinated pyrazoles (e.g., 3-iodo-1-methylpyrazole) enhances reactivity in palladium- or copper-catalyzed couplings .
- Ligand optimization : Bulky ligands (e.g., Xantphos) stabilize metal catalysts, improving turnover in Suzuki-Miyaura reactions .
- Byproduct analysis : LC-MS or GC-MS identifies competing pathways (e.g., protodehalogenation), guiding solvent or base adjustments .
Q. How does the electronic nature of substituents influence the compound’s pharmacological profile?
- Electron-withdrawing groups (EWGs) : Chloro or nitro substituents on the pyrazole ring enhance metabolic stability but may reduce solubility .
- Electron-donating groups (EDGs) : Methyl or methoxy groups improve bioavailability by increasing lipophilicity, as observed in related CNS-targeting analogs .
- Structure-Activity Relationship (SAR) : Computational docking studies (e.g., AutoDock Vina) predict binding affinities to targets like serotonin receptors, guiding rational design .
Methodological Notes
- Contradiction Handling : When spectral data (e.g., NMR shifts) conflict with literature, replicate experiments under standardized conditions (solvent, temperature) and cross-validate with alternative techniques (e.g., IR for functional groups) .
- Advanced Purification : Preparative HPLC with chiral columns resolves enantiomers, critical for studying stereospecific biological interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
